molecular formula C27H28N4O2S B15108943 N-(4-acetylphenyl)-2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide

N-(4-acetylphenyl)-2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide

Cat. No.: B15108943
M. Wt: 472.6 g/mol
InChI Key: OZHKGWVJICTAIG-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine acetamide family, characterized by a fused pyrazole-pyrimidine core. Key structural features include:

  • Pyrazolo[1,5-a]pyrimidine core: Modified with a 5-tert-butyl, 2-methyl, and 3-phenyl substituent.
  • Sulfanyl linkage: Connects the core to an acetamide group.
  • Acetamide moiety: Substituted with a 4-acetylphenyl group, introducing electron-withdrawing properties.

The 4-acetylphenyl group may modulate electronic effects, impacting binding interactions in biological systems .

Properties

Molecular Formula

C27H28N4O2S

Molecular Weight

472.6 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide

InChI

InChI=1S/C27H28N4O2S/c1-17-25(20-9-7-6-8-10-20)26-29-22(27(3,4)5)15-24(31(26)30-17)34-16-23(33)28-21-13-11-19(12-14-21)18(2)32/h6-15H,16H2,1-5H3,(H,28,33)

InChI Key

OZHKGWVJICTAIG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)SCC(=O)NC4=CC=C(C=C4)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Similarities and Differences

The compound shares a pyrazolo[1,5-a]pyrimidine backbone with analogs but differs in substituents, which dictate pharmacological and physicochemical properties. Below is a comparative analysis:

Table 1: Substituent Comparison
Compound Name Pyrazolo[1,5-a]pyrimidine Substituents Acetamide/Sulfanyl Group Modifications Key Functional Groups
Target Compound 5-tert-butyl, 2-methyl, 3-phenyl Sulfanyl-linked 4-acetylphenyl Acetyl, tert-butyl, sulfanyl
F-DPA () 5,7-dimethyl, 2-(4-fluorophenyl) Diethylacetamide Fluorophenyl, dimethyl
DPA-714 () 5,7-dimethyl, 4-(2-fluoroethoxy)phenyl Diethylacetamide Fluoroethoxy, dimethyl
N-(3-Chloro-4-methylphenyl)-... () 5-methyl, 3-phenyl Sulfanyl-linked 3-chloro-4-methylphenyl Chloro, methyl, sulfanyl
Key Observations:

Core Modifications :

  • The target compound’s 5-tert-butyl group increases steric hindrance compared to dimethyl (F-DPA, DPA-714) or 5-methyl () substituents. This may reduce enzymatic degradation .
  • The 3-phenyl group is conserved in the target compound and , suggesting a role in π-π stacking interactions.

The 4-acetylphenyl group (target) provides a ketone moiety absent in halogenated (F-DPA, ) or nitro-substituted () analogs.

The acetyl group in the target compound may offer similar polarity but with reduced metabolic liability compared to nitro groups () .

Hypothetical Pharmacokinetic and Pharmacodynamic Properties

While direct experimental data for the target compound are unavailable, inferences can be drawn from analogs:

Table 2: Inferred Properties
Property Target Compound F-DPA/DPA-714 () Compound
Lipophilicity (logP) High (due to tert-butyl) Moderate (fluorophenyl/dimethyl) Moderate (chloro/methyl)
Metabolic Stability Likely high (steric shielding) Moderate (smaller substituents) Moderate (chloro group)
Target Affinity Potential for CNS penetration Used in PET imaging (TSPO ligands) Unknown (structural similarity)
  • F-DPA/DPA-714 : These analogs are radiolabeled for translocator protein (TSPO) imaging, suggesting the pyrazolo[1,5-a]pyrimidine scaffold has affinity for neurological targets. The target compound’s tert-butyl group may enhance blood-brain barrier penetration .
  • Compound : The chloro-methylphenyl group could confer resistance to oxidative metabolism, similar to halogenated aromatics in drug design .

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